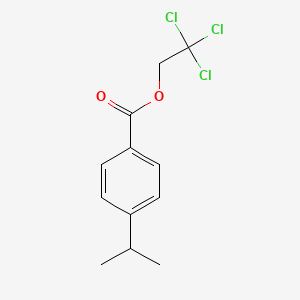
2,2,2-Trichloroethyl 4-propan-2-ylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloroethyl 4-propan-2-ylbenzoate is a chemical compound that belongs to the class of esters It is characterized by the presence of a trichloroethyl group attached to a benzoate moiety, which is further substituted with a propan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 4-propan-2-ylbenzoate typically involves the esterification of 4-propan-2-ylbenzoic acid with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloroethyl 4-propan-2-ylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-propan-2-ylbenzoic acid and 2,2,2-trichloroethanol.
Reduction: The trichloroethyl group can be reduced to an ethyl group using reducing agents like zinc in acetic acid.
Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Zinc in acetic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 4-propan-2-ylbenzoic acid and 2,2,2-trichloroethanol.
Reduction: 4-propan-2-ylbenzoic acid and ethyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloroethyl 4-propan-2-ylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of carboxylic acids and alcohols.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloroethyl 4-propan-2-ylbenzoate involves its interaction with specific molecular targets, primarily through esterification and hydrolysis reactions. The trichloroethyl group can act as a protecting group for carboxylic acids, which can be selectively removed under mild conditions using zinc reduction. This property makes it valuable in synthetic organic chemistry for the protection and deprotection of functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloroethanol: Used as a precursor in the synthesis of various esters and as a reagent in organic synthesis.
4-propan-2-ylbenzoic acid: A key intermediate in the synthesis of esters and other derivatives.
2,2,2-Trichloroethyl chloroformate: Utilized as a protecting group for amines and alcohols in organic synthesis.
Uniqueness
2,2,2-Trichloroethyl 4-propan-2-ylbenzoate is unique due to its combination of a trichloroethyl group and a propan-2-yl-substituted benzoate moiety. This combination imparts specific chemical properties that make it suitable for specialized applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
6314-94-9 |
|---|---|
Molekularformel |
C12H13Cl3O2 |
Molekulargewicht |
295.6 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl 4-propan-2-ylbenzoate |
InChI |
InChI=1S/C12H13Cl3O2/c1-8(2)9-3-5-10(6-4-9)11(16)17-7-12(13,14)15/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
WTDVBZLTYIDTBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


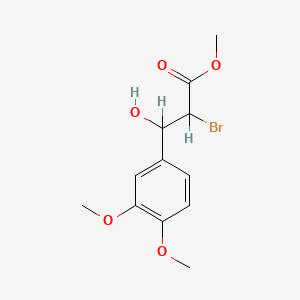
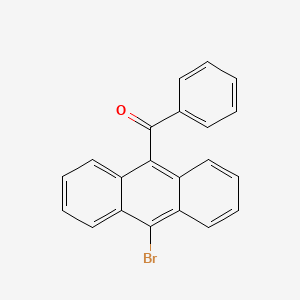
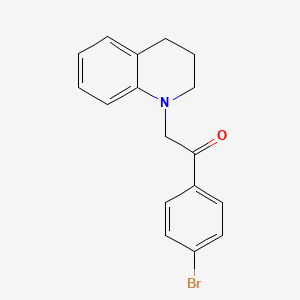
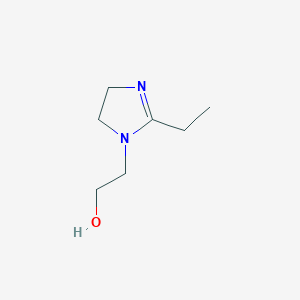
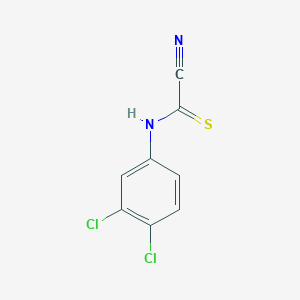



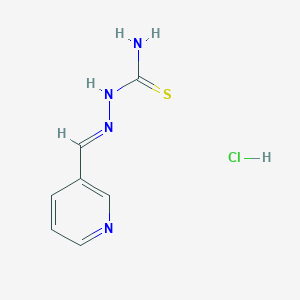
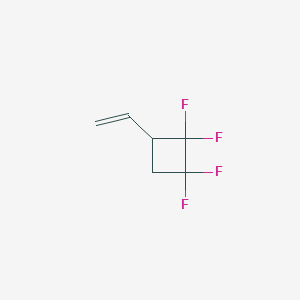


![2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)](/img/structure/B14744872.png)
![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)
